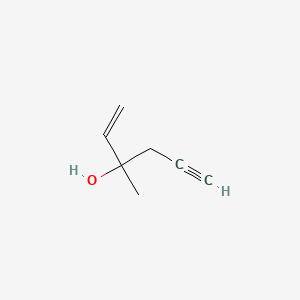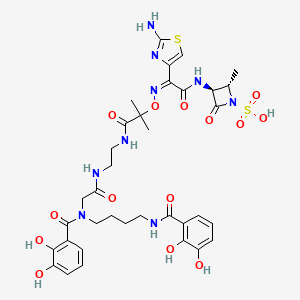
1-Hexen-5-yn-3-ol, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexen-5-yn-3-ol, 3-methyl- is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-methyl-1-hexen-5-yn-3-ol .
Métodos De Preparación
The synthesis of 1-Hexen-5-yn-3-ol, 3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of propargyl alcohol with isobutyraldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
1-Hexen-5-yn-3-ol, 3-methyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Aplicaciones Científicas De Investigación
1-Hexen-5-yn-3-ol, 3-methyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Hexen-5-yn-3-ol, 3-methyl- involves its interaction with various molecular targets and pathways. The presence of the alkyne group allows it to participate in reactions such as cycloaddition and nucleophilic addition, which are important in the formation of new chemical bonds . The hydroxyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1-Hexen-5-yn-3-ol, 3-methyl- can be compared with other similar compounds, such as:
1-Hexyn-3-ol: This compound has a similar structure but lacks the methyl group at the third carbon position.
3,5-Dimethyl-1-hexyn-3-ol: This compound has an additional methyl group at the fifth carbon position, which can influence its reactivity and physical properties.
5-Hexen-3-ol, 3-methyl-: This compound has a double bond instead of a triple bond, affecting its chemical behavior and applications.
The uniqueness of 1-Hexen-5-yn-3-ol, 3-methyl- lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Propiedades
Número CAS |
1573-67-7 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
3-methylhex-1-en-5-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-4-6-7(3,8)5-2/h1,5,8H,2,6H2,3H3 |
Clave InChI |
GMBLUXSJUUBWSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)



![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)



